n-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide typically involves the reaction of 2-methoxy-5-methylphenyl ethylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides can be used under appropriate conditions, such as the presence of a catalyst or under reflux.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)cyclopropanecarboxamide
- N-(2-Methylphenyl)cyclopropanecarboxamide
- N-(2-Methoxy-5-methylphenyl)acetamide
Uniqueness
N-(1-(2-Methoxy-5-methylphenyl)ethyl)cyclopropanecarboxamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, as well as the cyclopropane ring. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H19NO2/c1-9-4-7-13(17-3)12(8-9)10(2)15-14(16)11-5-6-11/h4,7-8,10-11H,5-6H2,1-3H3,(H,15,16) |
InChI Key |
SWTSAUWLBPIWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC(=O)C2CC2 |
Origin of Product |
United States |
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